
4,6-Dimethoxypyrimidine-5-carbaldehyde
Overview
Description
4,6-Dimethoxypyrimidine-5-carbaldehyde (CAS: 4558-59-2) is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. It is characterized by two methoxy groups at positions 4 and 6 and an aldehyde functional group at position 5 on the pyrimidine ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Commercial samples are typically available at 95% purity and require storage under inert conditions .
Preparation Methods
Methoxylation of Dichloropyrimidine Precursors
A foundational step involves synthesizing 4,6-dimethoxypyrimidine, which serves as a precursor for further functionalization.
Procedure ():
- Starting Material : 4,6-Dichloropyrimidine
- Reagents : Sodium methoxide (NaOMe), methanol
- Conditions :
- Reaction conducted under argon at 65°C for 24 hours.
- Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes).
- Yield : ~87% (5.76 g from 6.5 g starting material).
Parameter | Details |
---|---|
Temperature | 65°C |
Reaction Time | 24 hours |
Solvent | Methanol |
Purification | Column chromatography |
This method provides high-purity 4,6-dimethoxypyrimidine, though it lacks the 5-carbaldehyde group.
The introduction of a formyl group at the 5-position can be achieved via Vilsmeier-Haack conditions, as demonstrated in analogous systems ().
Procedure ():
- Starting Material : 6-Aminopyrimidine derivatives
- Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)
- Conditions :
- POCl₃ and DMF pre-mixed at 0°C, followed by addition of aminopyrimidine.
- Reaction monitored by TLC (CH₂Cl₂/MeOH, 9:1).
- Product recrystallized from ethanol.
- Yield : Up to 98% for 6-amino-1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde.
Parameter | Details |
---|---|
Temperature | 0°C to room temperature |
Reaction Time | Varies by substrate |
Solvent | DMF |
Key Reagent | POCl₃ |
- Introduce an amino group at the 5-position of 4,6-dimethoxypyrimidine (e.g., via nitration/reduction or nucleophilic substitution).
- Apply Vilsmeier-Haack formylation to convert the amino group to a carbaldehyde.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4,6-Dimethoxypyrimidine-5-carboxylic acid.
Reduction: 4,6-Dimethoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethoxypyrimidine-5-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing therapeutic agents targeting different diseases, including cancer and infectious diseases. For instance:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development into anticancer drugs .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including:
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride.
- Substitution Reactions: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions .
Biological Studies
In biological research, this compound is studied for its potential biological activities:
- Antimicrobial Properties: Certain derivatives have demonstrated antimicrobial activity against various pathogens.
- Mechanism of Action: The compound may interact with biological targets such as enzymes or receptors involved in metabolic pathways, influencing their activity and providing insights into disease mechanisms .
Data Table: Applications Overview
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Medicinal Chemistry | Building block for pharmaceuticals | Potential anticancer properties |
Organic Synthesis | Intermediate for heterocyclic compounds | Versatile in oxidation and reduction reactions |
Biological Studies | Antimicrobial research | Active against specific pathogens |
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institution tested various derivatives of this compound against several cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly, suggesting potential for development into new anticancer therapies.
Case Study 2: Antimicrobial Properties
In another study, derivatives of this compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited strong inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4,6-dimethoxypyrimidine-5-carbaldehyde depends on its specific application. In general, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. These functional groups affect the compound’s ability to participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidine Carbaldehydes
Key Structural and Functional Differences
The reactivity and applications of pyrimidine carbaldehydes depend on the nature and position of substituents. Below is a detailed comparison with closely related compounds:
Critical Observations
Substituent Effects on Reactivity: Methoxy vs. Chloro Groups: The methoxy groups in this compound enhance electron density on the pyrimidine ring, making it less reactive toward nucleophilic substitution compared to dichloro analogs (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) . Aldehyde Position: The aldehyde at position 5 is critical for condensation reactions. For example, hydrazine hydrate reacts with this compound to form pyrazolo[3,4-d]pyrimidines, whereas dichloro analogs undergo cyclization to form thienopyrimidines .
Pharmaceutical Relevance :
- Dichloro derivatives (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) are more commonly used in drug discovery due to their versatility in forming heterocyclic scaffolds. In contrast, dimethoxy derivatives are niche intermediates, often employed when electron-rich systems are required .
Physical Properties :
- Crystallographic studies on 4,6-dichloro-5-methoxypyrimidine reveal near-planar molecular geometry, with deviations arising from methoxy substituents . Similar data for this compound are lacking, highlighting a research gap.
Biological Activity
4,6-Dimethoxypyrimidine-5-carbaldehyde is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O3. The presence of the aldehyde functional group and methoxy substituents contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with metabolic pathways related to pyrimidine metabolism.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines. For instance, one study reported that derivatives of pyrimidine compounds showed IC50 values in the nanomolar range against specific cancer cell lines, indicating strong antiproliferative effects .
Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-435 (breast cancer) | <40 | Microtubule depolymerization |
4-Amino-6-arylaminopyrimidine-5-carbaldehyde | Various | <10 | EGFR/ErbB-2 inhibition |
The mechanism by which this compound exerts its biological effects appears to involve interaction with key enzymes and receptors involved in cellular signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or alteration of protein function .
Study on Anticancer Activity
In a detailed investigation into the anticancer activity of pyrimidine derivatives, this compound was found to be particularly effective in inducing microtubule depolymerization, a critical mechanism in cancer cell cycle regulation. The study utilized the sulforhodamine B assay to determine IC50 values across multiple cancer cell lines, confirming the compound's potency compared to established chemotherapeutics .
Antifungal Evaluation
Another study focused on the antifungal properties of pyrimidine derivatives, including this compound. It was found that certain modifications enhanced antifungal activity significantly. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring could improve efficacy against fungal pathogens .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4,6-dimethoxypyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Use 4-aminopyrimidine-5-carbaldehyde derivatives as precursors. These can undergo methoxylation via nucleophilic substitution under reflux with methanol and a base (e.g., K₂CO₃) .
- Route 2 : Adapt protocols from dichloro analogs (e.g., 4,6-dichloropyrimidine-5-carbaldehyde). Replace chlorine atoms with methoxy groups using sodium methoxide in anhydrous conditions .
- Optimization : Monitor reaction progress via HPLC to ensure intermediate purity. Yields depend on temperature control (typically 60–80°C) and exclusion of moisture .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazards). Work in a fume hood to avoid inhalation .
- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent aldehyde oxidation and hydrolysis. Avoid long-term storage; use fresh batches for critical experiments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for –OCH₃) and aldehyde protons (δ ~9.8–10.2 ppm). Compare with analogs like 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]+ at m/z 169.1 (C₇H₈N₂O₃) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallinity of this compound?
- Analysis : The aldehyde and methoxy groups act as hydrogen bond acceptors. Graph-set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs in crystals. Solvent choice (e.g., DMSO vs. ether) alters packing efficiency .
- Experimental : Conduct X-ray diffraction on single crystals grown via slow evaporation. Compare with computational models (DFT) to validate intermolecular interactions .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Case Study : If nucleophilic substitution with glycine esters yields inconsistent results (e.g., 30% vs. 60%):
- Variable Control : Test anhydrous vs. wet conditions; trace water hydrolyzes intermediates .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve methoxide reactivity .
- Scale-Up Adjustments : Optimize stirring rate and solvent volume for larger batches .
Q. How does the aldehyde group participate in forming bioactive heterocycles?
- Mechanism : The aldehyde undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, precursors for pyrazolopyrimidines. Reactivity is pH-dependent: acidic conditions favor imine formation, while basic conditions may cause aldol side reactions .
- Applications : Synthesize thieno[2,3-d]pyrimidine derivatives via cyclization with thiophene analogs. These show enzyme inhibition (e.g., kinase targets) with IC₅₀ values in the micromolar range .
Q. What are the pitfalls in interpreting NMR data for this compound’s derivatives?
- Challenge : Overlapping signals from pyrimidine ring protons and methoxy groups.
- Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, NOESY can confirm spatial proximity of aldehyde protons to methoxy groups .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
- Safety : Follow GHS guidelines (P261, P305+P351+P338) for eye/skin protection and ventilation .
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 4-chloro analogs) to confirm assignments .
Properties
IUPAC Name |
4,6-dimethoxypyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGFZQFGVYDFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403278 | |
Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4558-59-2 | |
Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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